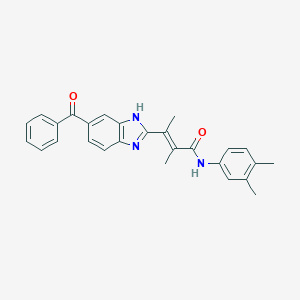![molecular formula C18H21NOS2 B290116 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone, also known as DDCP, is a compound that has been used in scientific research for various purposes.
作用机制
The mechanism of action of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in lab experiments is its low toxicity. It has been shown to have no acute toxicity in mice and rats at doses up to 2000 mg/kg. Additionally, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is stable under physiological conditions, making it suitable for use in biological systems. However, one of the limitations of using 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research. One potential direction is the development of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another potential direction is the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a photosensitizer in photodynamic therapy. Additionally, there is potential for the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the potential applications of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research.
Conclusion
In conclusion, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is a compound that has been used in scientific research for various purposes. It is synthesized by the reaction of 2-cyclopentanone thiosemicarbazone and 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the potential applications of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research.
合成方法
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is synthesized by the reaction of 2-cyclopentanone thiosemicarbazone and 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The resulting product is purified by recrystallization to obtain 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in a pure form.
科学研究应用
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been used in scientific research for various purposes. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
属性
分子式 |
C18H21NOS2 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC 名称 |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(1,3-dithian-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C18H21NOS2/c1-19(2)15-7-4-13(5-8-15)12-14-6-9-16(17(14)20)18-21-10-3-11-22-18/h4-5,7-8,12H,3,6,9-11H2,1-2H3/b14-12+ |
InChI 键 |
SAHMZVXKPYDPGX-WYMLVPIESA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC(=C3SCCCS3)C2=O |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=C3SCCCS3)C2=O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=C3SCCCS3)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)